1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is a chemical compound with the molecular formula . It is a derivative of piperazine, a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry and pharmaceuticals due to its potential biological activities, particularly its interaction with neurotransmitter systems and its implications in cancer treatment.
The compound is synthesized through the reaction of 3,4-dichlorophenethylamine with piperazine. It is classified under piperazine derivatives, which are known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antitumor activities. The specific structural features of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine contribute to its unique biochemical interactions and therapeutic potentials.
The synthesis of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine typically involves the following steps:
Industrial methods may utilize continuous flow reactors for optimized large-scale production .
The molecular structure of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine includes:
This structure allows for various interactions with biological molecules, influencing its pharmacological effects.
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine primarily involves its interaction with neurotransmitter systems:
These mechanisms suggest potential applications in treating mood disorders and neurodegenerative diseases.
These properties are critical for handling and application in laboratory settings.
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine has various applications in scientific research:
The ongoing research into this compound underscores its significance in pharmacology and medicinal chemistry.
Piperazine ring functionalization predominantly employs nucleophilic substitution reactions, leveraging the electron-rich nitrogen atoms for bond formation. For 1-[1-(3,4-dichloro-phenyl)-ethyl]-piperazine, two primary methodologies are utilized: aromatic nucleophilic substitution (SNAr) and Pd-catalyzed cross-coupling. SNAr is effective with electron-deficient aryl halides, where the 3,4-dichlorophenyl group activates the substrate for displacement by piperazine under basic conditions. This reaction typically requires polar aprotic solvents like DMF or NMP at 80–120°C, yielding 60–85% of N-arylpiperazine intermediates [1] [4].
For less electrophilic systems, Buchwald-Hartwig amination offers superior regioselectivity. Pd(dba)₂/XPhos catalytic systems enable coupling of protected piperazines with 1-(3,4-dichlorophenyl)ethyl halides at room temperature. Key advantages include tolerance of diverse functional groups and reduced side products (<5%). Recent optimizations show that in situ catalyst generation lowers Pd loading to 0.5 mol% while maintaining >90% conversion [1] [9].
Table 1: Nucleophilic Substitution Optimization Parameters
Method | Conditions | Yield (%) | Byproducts |
---|---|---|---|
SNAr | K₂CO₃, DMF, 100°C, 12 h | 75 | Di-alkylated piperazine (<8%) |
Buchwald-Hartwig | Pd(dba)₂/XPhos, toluene, rt, 3 h | 92 | Homo-coupling products (<3%) |
DABCO Cleavage* | Alkyl halide, PEG-400, 130°C | 68 | Quaternary salts (traces) |
*DABCO cleavage provides an alternative route via ring opening of quaternary ammonium salts [9].
The synthesis hinges on accessing enantiomerically pure 1-(3,4-dichlorophenyl)ethylamine precursors. Industrial routes employ reductive amination of 3',4'-dichloroacetophenone using ammonium acetate and NaBH₄ in methanol, achieving 70–80% yield but requiring chiral resolution via diastereomeric salt formation with L-tartaric acid (ee >98%) [5] [8]. Alternatively, cyclocondensation between 1,2-dichloro-4-vinylbenzene and N-Boc-piperazine via hydroamination, catalyzed by Au(I)/JohnPhos complexes, forms the C–N bond directly at 60°C in 82% yield without racemization [4].
Alkylation of preformed piperazine faces challenges due to competitive dialkylation. This is mitigated by:
Table 2: Reductive Amination vs. Cyclocondensation
Parameter | Reductive Amination | Cyclocondensation |
---|---|---|
Starting Material | 3',4'-Dichloroacetophenone | 1,2-Dichloro-4-vinylbenzene |
Catalyst/Reagent | NaBH₄, NH₄OAc | Au(I)/JohnPhos |
Chiral Control | Post-synthesis resolution | Asymmetric catalysis (ee = 95%) |
Throughput | 3 steps, 45% overall yield | 1 step, 82% yield |
Solvent selection critically impacts reaction efficiency and scalability. Polar aprotic solvents (DMF, NMP) facilitate SNAr but pose removal difficulties due to high boiling points. Industry protocols now favor switchable solvent systems:
Catalytic innovations include:
Final product purity (>99.5%) is achieved through tailored purification:
Critical purification challenges include removing palladium residues (<10 ppm). Chelating resins like SiliaBond® DMT efficiently reduce Pd to <2 ppm without product loss [7].
Table 3: Compound Identification Data
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | 1-[1-(3,4-dichlorophenyl)ethyl]piperazine | [3] |
InChI Key | SHVKMZCCXHVNMC-UHFFFAOYSA-N | [3] |
Molecular Formula | C₁₂H₁₆Cl₂N₂ | [3] |
Synthetic Precursor | 1-(3,4-Dichlorophenyl)ethyl chloride | [4] [5] |
Key Intermediate | 1-(1-Arylethyl)piperazine hydrochloride | [7] |
Industrial Scale Method | Reductive amination + SNAr alkylation | [1] [8] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7